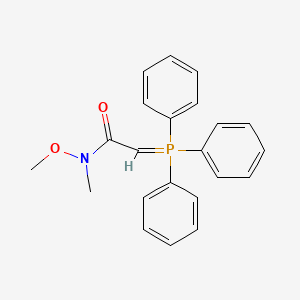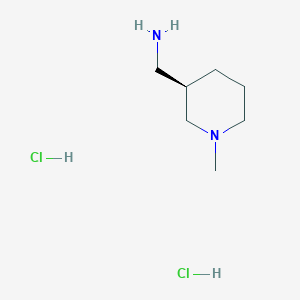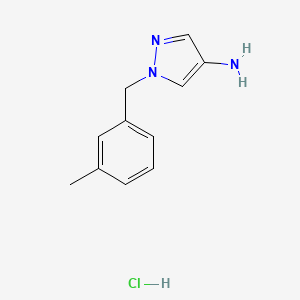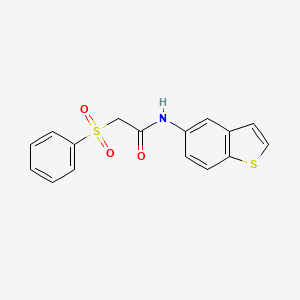![molecular formula C22H21N5O2S2 B2839908 N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 532969-86-1](/img/structure/B2839908.png)
N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety is known for its low toxicity and great in vivo stability .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of the compound includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for the compound’s biological activities .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones can yield corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary. For instance, 5-Methyl-1,3,4-thiadiazol-2-ol, a related compound, is a solid with a molecular weight of 116.14 .科学的研究の応用
Synthesis and Complex Formation
One area of research involves the synthesis of thiadiazolobenzamide derivatives and their ability to form complexes with metals. Adhami et al. (2012) described the synthesis of a thiadiazolobenzamide compound and its complexes with nickel (Ni) and palladium (Pd). These complexes were characterized using various spectroscopic techniques and theoretical calculations, highlighting their potential for further study in coordination chemistry (Adhami et al., 2012).
Antimicrobial and Antifungal Properties
Research by Sych et al. (2019) explored the antimicrobial and antifungal properties of 1,3,4-thiadiazol derivatives. Their study synthesized derivatives with potent activity against Gram-positive and Gram-negative bacteria, as well as against the fungus Candida albicans. This suggests that compounds within this class, including those related to the specified chemical, may hold promise as antimicrobial and antifungal agents (Sych et al., 2019).
Anticancer Activity
Tiwari et al. (2017) conducted a study on the synthesis of benzamide derivatives containing a thiadiazole scaffold, evaluating their in vitro anticancer activity against various human cancer cell lines. The compounds demonstrated significant activity, suggesting the therapeutic potential of thiadiazolobenzamide derivatives in cancer treatment (Tiwari et al., 2017).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of thiadiazole derivatives are crucial for understanding their potential applications. Karanth et al. (2019) detailed the synthesis of novel 1,2,4-triazole derivatives, providing insights into the methodologies for creating such compounds and their possible uses in various scientific fields (Karanth et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S2/c1-15-25-26-22(31-15)24-20(28)14-30-19-13-27(18-10-6-5-9-17(18)19)12-11-23-21(29)16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,23,29)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGUPYMOUXMLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2839826.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2839827.png)

![6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2839833.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2839835.png)
![Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2839836.png)
![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/no-structure.png)
![Rac-(2s,3ar)-3a-methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide](/img/structure/B2839838.png)




![N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2839848.png)